2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
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Overview
Description
Preparation Methods
The synthetic route for Probe 1.1 involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials.
Reaction Conditions:
Industrial Production: Industrial production methods for Probe 1.1 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Probe 1.1 undergoes various types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced forms of the compound and substituted derivatives.
Scientific Research Applications
Probe 1.1 has several scientific research applications:
Chemistry: Used as a tool compound to study kappa opioid receptor signaling pathways.
Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.
Medicine: Potential therapeutic applications in pain management and addiction treatment due to its selective activation of kappa opioid receptors.
Industry: May be used in the development of new pharmaceuticals targeting kappa opioid receptors.
Mechanism of Action
Probe 1.1 exerts its effects by selectively activating the kappa opioid receptor. This activation preferentially biases the receptor towards G protein signaling, which leads to specific downstream effects while minimizing beta-arrestin2 recruitment and extracellular signal-regulated kinase 1/2 activation .
Comparison with Similar Compounds
Probe 1.1 is unique in its selective bias towards G protein signaling at the kappa opioid receptor. Similar compounds include:
U50488: A non-selective kappa opioid receptor agonist.
Salvinorin A: A natural kappa opioid receptor agonist with different signaling properties.
Nalfurafine: A kappa opioid receptor agonist used clinically in Japan for the treatment of pruritus.
Probe 1.1 stands out due to its designed bias towards G protein signaling, which may offer therapeutic advantages by reducing side effects associated with beta-arrestin2 recruitment.
Properties
Molecular Formula |
C21H17F3N4OS |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4-(furan-2-ylmethyl)-5-[[4-methyl-3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17F3N4OS/c1-14-7-8-15(11-17(14)21(22,23)24)13-30-20-27-26-19(18-6-2-3-9-25-18)28(20)12-16-5-4-10-29-16/h2-11H,12-13H2,1H3 |
InChI Key |
OQJGZGAYSCWFCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C(F)(F)F |
Origin of Product |
United States |
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